molecular formula C13H12N4OS2 B5170768 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol CAS No. 5747-94-4

3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol

Cat. No.: B5170768
CAS No.: 5747-94-4
M. Wt: 304.4 g/mol
InChI Key: JLDATSLIWHFYTF-UHFFFAOYSA-N
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Description

3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the thiazole ring and subsequent functionalization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure but lacking the additional functional groups.

    Imidazole: Another heterocyclic compound with similar biological activities but different structural properties.

    Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur in the ring.

Uniqueness

3-[(2’-amino-4’-methyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol is unique due to its specific functional groups and the presence of both amino and phenol groups, which contribute to its diverse chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-7-11(20-12(14)15-7)10-6-19-13(17-10)16-8-3-2-4-9(18)5-8/h2-6,18H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDATSLIWHFYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386585
Record name 3-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5747-94-4
Record name 3-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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